Cas no 10145-04-7 (2-Amino-1-(3,4-difluorophenyl)ethanol)

2-Amino-1-(3,4-difluorophenyl)ethanol is a chiral amino alcohol derivative featuring a difluorophenyl substituent, which enhances its utility in asymmetric synthesis and pharmaceutical applications. The presence of fluorine atoms on the aromatic ring improves metabolic stability and binding affinity, making it a valuable intermediate in medicinal chemistry. Its amino and hydroxyl functional groups allow for further derivatization, enabling the synthesis of bioactive compounds such as β-adrenergic receptor ligands. The compound’s structural rigidity and electronic properties contribute to its effectiveness in enantioselective catalysis. Suitable for research and industrial use, it offers high purity and consistent performance in synthetic workflows.
2-Amino-1-(3,4-difluorophenyl)ethanol structure
10145-04-7 structure
Product Name:2-Amino-1-(3,4-difluorophenyl)ethanol
CAS No:10145-04-7
MF:C8H9F2NO
MW:173.159969091415
CID:1132024
PubChem ID:16768445
Update Time:2025-05-19

2-Amino-1-(3,4-difluorophenyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • AKOS BBV-003391
    • 2-amino-1-(3,4-difluorophenyl)ethanol
    • 2-AMino-1-(3,4-difluorophenyl)ethanol HCl
    • Benzenemethanol, alpha-(aminomethyl)-3,4-difluoro-
    • MFCD09042070
    • 10145-04-7
    • AKOS000124033
    • CXJWXUGRWAXKAF-UHFFFAOYSA-N
    • Benzenemethanol,
    • 2-amino-1-(3,4-difluoro-phenyl)-ethanol
    • AKOS016051391
    • C77696
    • Z330910382
    • SCHEMBL3403672
    • CS-0416094
    • EN300-36696
    • 2-amino-1-(3,4-difluorophenyl)-ethanol
    • A-(aminomethyl)-3,4-difluoro-
    • 2-amino-1-(3,4-difluorophenyl)ethan-1-ol
    • DTXSID90588049
    • CHEMBL4513749
    • DB-292561
    • 2-Amino-1-(3,4-difluorophenyl)ethanol
    • Inchi: 1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2
    • InChI Key: CXJWXUGRWAXKAF-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C(CN)O)F

Computed Properties

  • Exact Mass: 173.06527
  • Monoisotopic Mass: 173.06522023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.25

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Additional information on 2-Amino-1-(3,4-difluorophenyl)ethanol

Comprehensive Overview of 2-Amino-1-(3,4-difluorophenyl)ethanol (CAS No. 10145-04-7): Properties, Applications, and Industry Insights

2-Amino-1-(3,4-difluorophenyl)ethanol (CAS No. 10145-04-7) is a fluorinated aromatic compound with a molecular formula of C8H9F2NO. This specialty chemical has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features, including the presence of both amino and hydroxyl functional groups. The 3,4-difluorophenyl moiety enhances its bioavailability and metabolic stability, making it a valuable intermediate in drug discovery.

Recent trends in AI-driven drug design and green chemistry have amplified interest in compounds like 2-Amino-1-(3,4-difluorophenyl)ethanol. Researchers frequently search for "fluorinated drug intermediates" or "bioactive aromatic amines," reflecting its relevance in developing CNS-targeting therapeutics and sustainable synthesis methods. The compound's chiral center also makes it a candidate for asymmetric catalysis studies, aligning with the growing demand for enantioselective synthesis techniques.

From a technical perspective, 2-Amino-1-(3,4-difluorophenyl)ethanol exhibits a melting point range of 110–115°C and moderate solubility in polar organic solvents. Its structure-activity relationship (SAR) has been explored in patents targeting adrenergic receptors, with some derivatives showing promise as cardiovascular agents. Analytical methods such as HPLC purity testing and LC-MS characterization are commonly employed for quality control, addressing industry concerns about "pharmaceutical impurity profiling."

The compound's synthesis typically involves reductive amination of 3,4-difluorophenylglyoxal, with recent optimizations focusing on catalyst recycling and waste reduction – key topics in circular economy discussions. Regulatory databases list it under REACH compliance, with safety data sheets emphasizing standard organic compound handling protocols. Notably, its low ecotoxicity profile makes it preferable over halogenated analogs in environmental impact assessments.

Market analysts note rising demand for high-purity 2-Amino-1-(3,4-difluorophenyl)ethanol (>98%), particularly from contract research organizations (CROs) engaged in neuropharmacology projects. The global fine chemicals market, projected to grow at 6.2% CAGR through 2030, will likely drive further innovation in its production scale-up. Current challenges include optimizing column chromatography-free purification methods – a frequent search query among process chemists.

In academic circles, this compound features in studies about fluorine substitution effects on blood-brain barrier permeability, a hot topic in neurological drug development. Its hydrogen bonding capacity also makes it a model substrate for computational chemistry studies investigating "molecular docking" interactions. Recent publications highlight its utility in creating multi-target-directed ligands for neurodegenerative diseases.

Quality benchmarks for CAS 10145-04-7 typically specify limits for residual solvents (<1,000 ppm) and heavy metals (<10 ppm), reflecting ICH Q3 guidelines. Suppliers increasingly provide detailed spectral data (1H/13C NMR, IR) to meet stringent research-grade chemical requirements. Storage recommendations emphasize protection from light and moisture at 2–8°C to maintain stability.

Emerging applications include its use as a building block for fluorescent probes in cellular imaging and as a precursor for biodegradable ionic liquids. These align with trending searches for "sustainable material science" solutions. The compound's logP value (~1.2) and polar surface area (66 Ų) make it particularly interesting for medicinal chemistry property predictions.

For procurement specialists, key considerations include supply chain transparency and batch-to-batch consistency – frequently cited concerns in pharmaceutical sourcing forums. Technical bulletins often highlight the importance of chiral HPLC analysis to verify enantiomeric purity when the compound is used in stereoselective synthesis applications.

Future research directions may explore its potential in proteolysis-targeting chimeras (PROTACs) or as a scaffold for covalent inhibitors, both trending topics in drug discovery conferences. Environmental fate studies are also anticipated, given increasing regulatory focus on PFAS alternatives in industrial chemistry.

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